1-(3-Chlorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Chlorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Chromeno[2,3-c]pyrrole Core: This step often involves the condensation of a chromone derivative with an amine, followed by cyclization.
Introduction of the Chlorophenyl Group: This can be done via a substitution reaction, where a suitable chlorophenyl precursor is reacted with the intermediate compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Research: Used in studies to understand enzyme interactions and inhibition.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- This compound
Uniqueness:
- Structural Complexity: The combination of aromatic and heterocyclic rings in this compound is unique compared to simpler analogs.
- Functional Groups: The presence of the chlorophenyl and isoxazole groups provides distinct chemical reactivity and biological activity.
This compound stands out due to its potential versatility in various scientific and industrial applications, making it a valuable subject of study in multiple fields.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4/c1-11-9-16(23-28-11)24-18(12-5-4-6-13(22)10-12)17-19(25)14-7-2-3-8-15(14)27-20(17)21(24)26/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWGVNZODJDIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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